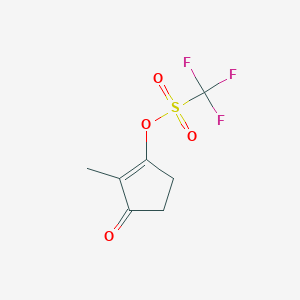![molecular formula C23H15ClN4O3 B3002405 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291838-37-3](/img/structure/B3002405.png)
2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorophenyl groups, oxadiazole rings, and phthalazinone cores are present in the compounds described in the papers. These structural features are often associated with a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves starting with a precursor molecule and performing a series of chemical reactions to introduce various functional groups and heterocyclic rings. For instance, in the first paper, the starting compound 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize a series of derivatives through cyclization and aminomethylation reactions . These synthetic routes typically involve the formation of intermediate compounds, which are then further modified to obtain the final desired products. The characterization of these compounds is done using techniques such as IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial in determining their potential biological activity. The presence of a chlorophenyl group can influence the electronic distribution within the molecule, potentially affecting its interaction with biological targets. The oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which can engage in hydrogen bonding and other non-covalent interactions with enzymes or receptors. The phthalazinone core is another important structural feature that can contribute to the compound's stability and biological activity profile.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization, which helps in forming the core heterocyclic rings, and aminomethylation, which introduces nitrogen-containing side chains. These reactions are often carried out under basic conditions, such as with the use of NaOH, and may involve the use of reagents like formaldehyde and N-methyl/phenylpiperazine . The choice of reagents and reaction conditions can significantly affect the yield and purity of the synthesized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug candidate. The presence of functional groups like methoxy and chlorophenyl can influence these properties. For example, the methoxy group can increase the solubility in organic solvents, while the chlorophenyl group can enhance the lipophilicity of the compound. The biological activities of the compounds, such as lipase and α-glucosidase inhibition, are also a direct result of their chemical properties . The compounds' ability to interact with biological targets is often assessed through in vitro assays, which provide insights into their potential therapeutic applications.
科学的研究の応用
Synthesis and Antimicrobial Activities
- Antimicrobial Activities : Various derivatives of the compound have been synthesized and tested for their antimicrobial activities. Some of these derivatives showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Lipase and α-Glucosidase Inhibition
- Enzyme Inhibition : Derivatives of this compound were investigated for their lipase and α-glucosidase inhibition properties. Certain derivatives exhibited significant inhibitory effects, indicating potential therapeutic applications (Bekircan et al., 2015).
Synthesis and Antimicrobial Activity of Condensed Derivatives
- Antimicrobial Activity of Condensed Derivatives : Similar derivatives were synthesized with a focus on studying their antimicrobial activity (El-Hashash et al., 2012).
Synthesis and Spectral Characterisation
- Spectral Characterisation : The spectral characterisation of various phthalazinone derivatives, including those related to the compound , has been studied. These findings are crucial for understanding the compound's chemical properties (Mahmoud et al., 2012).
Antimicrobial Activity of 2-Substituted Derivatives
- Antimicrobial Activity of Derivatives : A series of new 2-substituted derivatives demonstrated antimicrobial activity against various bacteria and fungi strains (Sridhara et al., 2010).
Synthesis and Anticancer Activity
- Anticancer Activity : Studies have been conducted on the synthesis of analogs and their evaluation for anticancer and antimicrobial activity. Certain derivatives showed promising results in inhibiting cancer cell lines (Kumar et al., 2019).
特性
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-30-19-12-5-4-11-18(19)21-25-22(31-27-21)20-16-9-2-3-10-17(16)23(29)28(26-20)15-8-6-7-14(24)13-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRGXOLKYUKEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide](/img/structure/B3002323.png)

![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)
![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)
![2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol](/img/structure/B3002334.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002335.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B3002336.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3002337.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B3002340.png)

![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)

